molecular formula C15H14O5 B6405512 4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261905-72-9

4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6405512
CAS RN: 1261905-72-9
M. Wt: 274.27 g/mol
InChI Key: MRGHCVDGWQQNOF-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid (also known as 2,4-DMHB) is a small molecule compound with a molecular weight of 230.28 g/mol. It is an aromatic compound with a phenolic group and is used in various scientific applications and laboratory experiments. 2,4-DMHB has been studied extensively in recent years due to its unique and versatile properties.

Scientific Research Applications

2,4-DMHB has many scientific research applications. It is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used as a fluorescent probe for the determination of the concentration of hydrogen peroxide in biological samples. In addition, 2,4-DMHB has been used in the study of the enzymatic hydrolysis of proteins.

Mechanism of Action

The mechanism of action of 2,4-DMHB is not yet fully understood. However, it is believed to interact with various enzymes and proteins in the body to produce a variety of biochemical and physiological effects. It is believed to act as an allosteric inhibitor of the enzyme tyrosine kinase and as an inhibitor of the enzyme cyclooxygenase-2. It is also believed to interact with the G-protein coupled receptor, GPR120, and the serotonin receptor, 5-HT2A.
Biochemical and Physiological Effects
2,4-DMHB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. It has also been shown to have neuroprotective effects, as well as the ability to reduce the levels of cholesterol and triglycerides in the blood. In addition, it has been shown to have anti-diabetic and anti-hyperlipidemic effects.

Advantages and Limitations for Lab Experiments

2,4-DMHB has several advantages for use in laboratory experiments. It is a small molecule compound with a low molecular weight, making it easy to handle and store. It is also relatively inexpensive and readily available. Furthermore, it is soluble in both organic solvents and water, making it ideal for a variety of laboratory applications. However, 2,4-DMHB is not as stable as some other compounds, and it can be degraded by light and heat.

Future Directions

There are several potential future directions for 2,4-DMHB. One potential direction is to investigate its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Another potential direction is to investigate its potential role in the regulation of metabolic processes, such as glucose and lipid metabolism. In addition, further research could be conducted to better understand its mechanism of action and its interaction with various enzymes and proteins. Finally, it could be used as a fluorescent probe for the determination of other compounds in biological samples.

Synthesis Methods

2,4-DMHB can be synthesized by the condensation reaction of 2,4-dimethoxybenzaldehyde and hydroxybenzoic acid. This reaction occurs in the presence of an acid catalyst, such as sulfuric acid, and proceeds in two steps. In the first step, the aldehyde group of the 2,4-dimethoxybenzaldehyde reacts with the hydroxybenzoic acid to form an intermediate compound. In the second step, the intermediate compound is then converted to 2,4-DMHB through a dehydration reaction.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-10-4-6-12(14(8-10)20-2)11-5-3-9(15(17)18)7-13(11)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGHCVDGWQQNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690795
Record name 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-72-9
Record name 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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